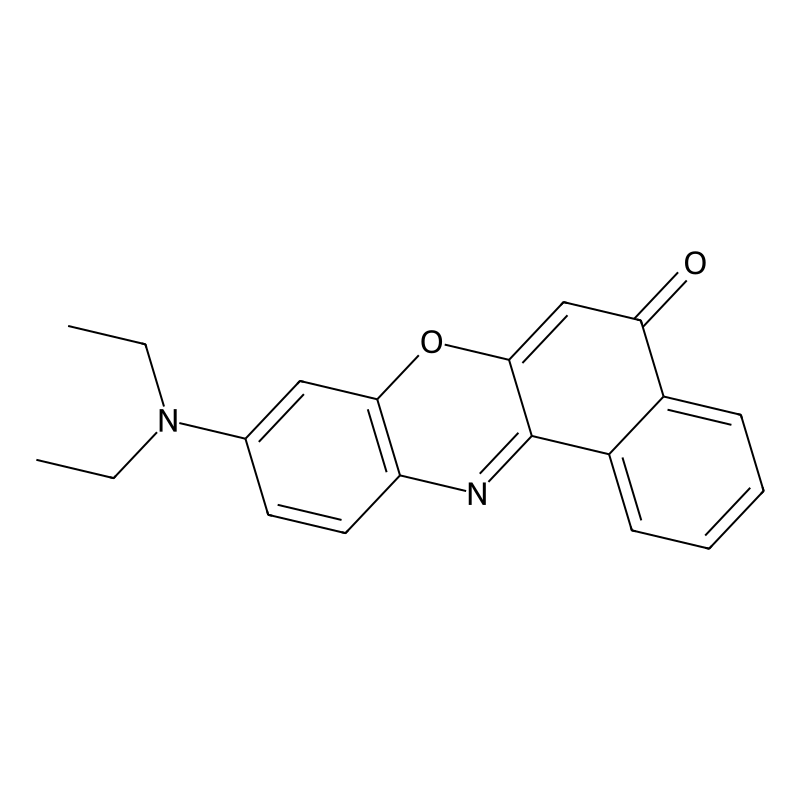

Nile red

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Fluorescence-Based Lipid Detection

One of the most valuable aspects of Nile Red is its fluorescence. This lipophilic dye exhibits very weak fluorescence in water (polar environment) but becomes highly fluorescent when it partitions into lipid droplets (nonpolar environment) within cells [2]. This property allows researchers to easily identify and localize lipid droplets using fluorescence microscopy and flow cytometry [2]. The fluorescence emission spectrum of Nile Red even shifts depending on the polarity of its surrounding environment, providing further insights into the characteristics of the lipid droplets [5].

Here's a link to a research paper that explores the use of Nile Red for detecting lipid droplets in mammalian oocytes: The use of a fluorescent dye, Nile Red, to evaluate the lipid content of single mammalian oocytes - PubMed:

Nile red, also known as Nile blue oxazone, is a lipophilic fluorescent dye primarily used for staining intracellular lipid droplets. Its fluorescence properties are highly dependent on the polarity of the solvent; it exhibits minimal fluorescence in polar solvents but becomes intensely fluorescent in lipid-rich environments. The dye emits varying colors depending on the type of lipid: deep red for polar membrane lipids and yellow-gold for neutral lipids stored intracellularly. Nile red is characterized by its solvatochromic behavior, with excitation and emission wavelengths shifting based on solvent polarity .

Nile red's lipophilicity allows it to partition into lipid-rich regions within cells or tissues. In these environments, the dye interacts with the hydrophobic tails of fatty acid chains within lipids, leading to its fluorescence []. The specific mechanism of this interaction is not fully understood but likely involves weak van der Waals forces and hydrophobic interactions [].

The synthesis of Nile red typically involves the acid hydrolysis of Nile blue using sulfuric acid, which replaces an iminium group with a carbonyl group. This transformation can be represented as follows:

- Acid Hydrolysis:

Alternatively, Nile red can be synthesized via an acid-catalyzed condensation reaction of 5-(dialkylamino)-2-nitrosophenols with 2-naphthol. The yields from this method are moderate due to the lack of co-oxidants .

Nile red serves as a valuable tool in cell biology for visualizing lipid droplets within cells. It can be utilized as a membrane dye and is effective when viewed under an epifluorescence microscope, often sharing excitation and emission wavelengths with red fluorescent proteins. Additionally, Nile red has been employed in detecting microplastics in bottled water and has potential applications in fabricating membranes for sensors that monitor environmental changes such as taste, gas, and pH levels .

Acid Hydrolysis Method- Reagents: Nile blue, sulfuric acid.

- Process: Boil Nile blue in sulfuric acid to achieve hydrolysis and form Nile red.

Acid-Catalyzed Condensation- Reagents: 5-(dialkylamino)-2-nitrosophenols, 2-naphthol.

- Process: Conduct acid-catalyzed condensation to yield Nile red.

- Reagents: 5-(dialkylamino)-2-nitrosophenols, 2-naphthol.

- Process: Conduct acid-catalyzed condensation to yield Nile red.

Both methods require careful handling of reagents to obtain high purity and yield .

Nile red has been studied for its interactions with various biological molecules:

- It can form complexes with DNA through click chemistry, allowing for modifications that enhance its utility in molecular biology applications .

- Its solvatochromic properties make it useful for studying lipid environments in cellular membranes.

Several compounds exhibit similar properties to Nile red but differ in their chemical structure and applications:

| Compound Name | Structure Type | Unique Properties |

|---|---|---|

| Nile Blue | Fluorescent dye | Primarily used for staining nucleic acids |

| Bodipy | Boron-dipyrromethene | High photostability and tunable fluorescence |

| Oil Red O | Lipid stain | Primarily used for staining neutral lipids |

| Sudan Black | Lipid stain | Used for visualizing lipids in histological sections |

Nile red's unique solvatochromic behavior and its ability to differentiate between various lipid types make it particularly valuable compared to these similar compounds .

Nile Red (9-diethylamino-5H-benzo[a]phenoxazin-5-one) stands as one of the most significant fluorescent dyes utilized in contemporary bioimaging and analytical chemistry applications. This remarkable compound exhibits extraordinary solvatochromic properties that make it uniquely sensitive to environmental polarity, rendering it an invaluable molecular probe for investigating diverse microenvironments within biological systems [1] [2] [3]. The compound's photophysical behavior has been the subject of extensive scientific investigation and debate spanning several decades, with researchers working to elucidate the fundamental mechanisms underlying its environmental sensitivity and fluorescence characteristics.

The significance of understanding Nile Red's spectroscopic properties extends far beyond academic curiosity, as this compound serves as a cornerstone tool in numerous practical applications ranging from lipid detection in cellular biology to environmental monitoring of microplastics [3]. Its unique ability to respond dramatically to changes in local polarity through shifts in both absorption and emission spectra has made it indispensable for probing membrane dynamics, lipid metabolism, and intracellular organization [4] [5] [6].

Spectroscopic Properties and Photophysical Behavior

Fluorescence Excitation-Emission Profiles

The fluorescence excitation-emission characteristics of Nile Red demonstrate remarkable variability depending on the local environment, making it an exceptional probe for detecting and quantifying environmental heterogeneity. In phospholipid membrane environments, Nile Red exhibits an excitation maximum at 553nm and an emission maximum at 637nm, producing a substantial Stokes shift of 84nm [7]. This large Stokes shift indicates significant structural reorganization in the excited state, reflecting the compound's ability to undergo intramolecular charge transfer upon photoexcitation.

When examining the standard free dye in solution, Nile Red displays an excitation peak at 559nm and emission maximum at 635nm [8]. These values represent baseline characteristics that serve as reference points for understanding environmental effects on the compound's photophysical properties. The consistency between membrane-bound and free dye emission maxima suggests that the fundamental electronic transitions remain similar across different environments, while the excitation profiles show slight variations reflecting ground-state interactions with the surrounding medium.

For specialized applications such as lipid droplet detection, researchers have optimized excitation-emission setups using 480nm excitation and monitoring emission in the 570-580nm range [9] [10]. This configuration takes advantage of Nile Red's ability to partition preferentially into neutral lipid environments, where it exhibits enhanced fluorescence quantum yield and blue-shifted emission compared to more polar environments. The quantum yield varies significantly across different environments, ranging from very high values in nonpolar solvents like hexane (approximately 0.7) to dramatically reduced values in polar environments [11] [12].

The excitation-emission profiles also demonstrate sensitivity to the specific chemical composition of the surrounding environment. In dioxane, Nile Red shows an excitation maximum at 519nm with emission at 590nm, producing a Stokes shift of 71nm and maintaining a high quantum yield of 0.7 [13]. These parameters reflect the moderate polarity of dioxane and its ability to support efficient fluorescence without the severe quenching effects observed in highly polar solvents.

Detailed spectroscopic measurements reveal that the excitation-emission characteristics are not merely dependent on overall polarity but also on specific molecular interactions. In membrane environments, the heterogeneous nature of lipid bilayers creates microdomains with varying polarity, leading to complex emission profiles that can be deconvoluted to reveal information about membrane organization and dynamics [4] [5]. The ability to resolve these subtle differences makes Nile Red particularly valuable for advanced biophysical applications.

Solvatochromic Behavior and Environmental Polarity Sensing

The solvatochromic properties of Nile Red represent one of its most distinctive and scientifically valuable characteristics, enabling precise quantitative assessment of environmental polarity across a wide range of conditions. The compound exhibits dramatic spectral shifts spanning approximately 100nm in emission wavelength when transitioning from nonpolar to polar environments [2] [3]. This extraordinary sensitivity arises from the large change in dipole moment upon photoexcitation, which varies from 9.4 Debye in the ground state to 11.1 Debye in the excited state in nonpolar solvents like n-hexane [1].

In highly polar environments such as water, Nile Red becomes essentially non-fluorescent, exhibiting extreme fluorescence quenching that renders it nearly undetectable [10] [3]. This dramatic response reflects the compound's poor solubility in aqueous media and the unfavorable energetics of the excited state in high-polarity environments. The fluorescence intensity can be 50-fold greater in nonpolar hexane compared to highly polar solvents, demonstrating the extreme sensitivity of the emission process to environmental polarity [2].

The relationship between solvent polarity and spectroscopic properties follows predictable trends that have been extensively characterized. As environmental polarity increases, the absorption maximum undergoes a bathochromic (red) shift, moving from approximately 515nm in n-hexane to 580nm in methanol [9] [10]. Correspondingly, the emission maximum shifts even more dramatically, from 530nm in nonpolar environments to 640nm in polar solvents, creating increasingly large Stokes shifts that reflect enhanced charge transfer character in the excited state.

Quantitative analysis of solvatochromic behavior has revealed that the spectral shifts correlate strongly with established solvent polarity parameters. The correlation between emission wavelength and solvent dielectric constant demonstrates the fundamental relationship between electrostatic interactions and excited-state stabilization [14] [15]. This relationship enables researchers to use Nile Red fluorescence as a quantitative probe for local polarity, with emission wavelength serving as a direct measure of environmental characteristics.

The environmental sensitivity extends beyond simple polarity effects to include specific molecular interactions such as hydrogen bonding. In alcoholic solvents, Nile Red exhibits enhanced red-shifting compared to aprotic solvents of similar dielectric constant, indicating that hydrogen bond donor ability plays a crucial role in excited-state stabilization [16] [17]. These specific interactions provide additional selectivity and information content, enabling discrimination between different types of polar environments.

Recent investigations have demonstrated that Nile Red can detect subtle polarity variations within complex biological systems. In myelin sheaths, spectral shifts report on the local chemical environment determined by the balance between lipid composition and water content [4] [5]. The ability to distinguish between different membrane domains and detect changes in membrane composition makes Nile Red an invaluable tool for studying membrane biophysics and pathological changes in membrane structure.

The practical applications of solvatochromic sensing extend to numerous analytical scenarios. In pluronic hydrogels, Nile Red fluorescence enables monitoring of sol-gel transitions by detecting changes in local micropolarity as polymer chains reorganize [18]. The emission wavelength shifts from values corresponding to 20% dioxane-water mixtures in the sol phase to nearly 90% dioxane-water equivalent in the gel phase, demonstrating the compound's ability to report on polymer microenvironment changes.

Controversies in Photophysical Mechanisms

The photophysical mechanisms underlying Nile Red's remarkable environmental sensitivity have been the subject of intense scientific debate spanning several decades. This controversy has centered primarily on two fundamental questions: whether fluorescence originates from one or two excited states and whether the emissive state involves twisted or planar molecular geometry. These debates have significant implications for understanding how the compound achieves its extraordinary solvatochromic properties and for designing related molecular probes.

Planar vs. Twisted Intramolecular Charge Transfer States

The distinction between planar intramolecular charge transfer (PICT) and twisted intramolecular charge transfer (TICT) states represents a fundamental mechanistic controversy that has persisted in the literature for decades. Early theoretical and experimental studies proposed that Nile Red's solvatochromism originated from excited-state twisting of the terminal diethylamino group, creating a TICT state with enhanced charge separation between the electron-donating amino group and the electron-accepting carbonyl region [19] [20] [16].

The TICT mechanism was initially attractive because it provided a clear structural rationale for the large dipole moment changes observed upon photoexcitation. According to this model, photoexcitation would initially populate a locally excited state with planar geometry, followed by rotation around the carbon-nitrogen bond connecting the diethylamino group to the aromatic system. This twisting motion would increase charge separation and create a highly polar excited state responsible for the observed solvatochromism [21] [22].

However, recent comprehensive experimental and theoretical investigations have definitively resolved this controversy in favor of the PICT mechanism [1] [23]. Time-dependent density functional theory calculations using advanced exchange-correlation functionals reveal that the first excited state minimum corresponds to a planar geometry with no evidence for low-lying TICT states. Linear interpolation in internal coordinates connecting the Franck-Condon region to the excited-state minimum shows a monotonic energy decrease with no barrier for twisting motions [1].

The definitive evidence against TICT mechanisms comes from multiple experimental approaches. Fluorescence anisotropy measurements in viscous solvents yield initial values of +0.353, close to the theoretical maximum of +0.4 for parallel transition dipole moments [1]. This result indicates that absorption and emission occur from the same electronic state with similar geometry, inconsistent with large-scale structural rearrangement during the excited-state lifetime.

Ultrafast pump-probe spectroscopic investigations provide additional evidence against TICT mechanisms. Time-resolved absorption measurements reveal no signatures of additional excited states that would be expected if TICT formation occurred on ultrafast timescales [1]. The excited-state absorption features exhibit spectral shifts consistent with solvent reorganization around a single electronic state rather than interconversion between multiple excited states.

The resolution of this controversy has important implications for understanding Nile Red's mechanism of environmental sensing. The PICT mechanism indicates that solvatochromic sensitivity arises from the large permanent dipole moment of a planar excited state rather than from conformational changes. This understanding provides a more accurate foundation for designing related molecular probes and predicting their behavior in different environments [1] [23].

Single vs. Dual Excited-State Emission Debates

The question of whether Nile Red exhibits single or dual excited-state emission has represented another major controversy in understanding its photophysical behavior. Several influential studies proposed that the compound's emission originates from two distinct electronic states: a locally excited state dominant in nonpolar environments and an intramolecular charge transfer state prevalent in polar solvents [16] [24] [25].

The dual emission hypothesis was primarily based on observations of wavelength-dependent fluorescence lifetimes and complex decay kinetics in certain solvents. In viscous alcoholic solutions, time-correlated single photon counting measurements revealed biexponential decay profiles with lifetimes of approximately 1ns and 3-4ns [24] [25]. The shorter lifetime component was attributed to a locally excited state, while the longer component was assigned to an intramolecular charge transfer state.

Proponents of dual emission mechanisms pointed to the apparent rise component in fluorescence kinetics at longer wavelengths as evidence for population transfer from an initially excited locally excited state to a charge transfer state [16] [25]. This interpretation suggested that photoexcitation initially populates a less polar state that subsequently converts to a more polar emissive state through conformational or electronic rearrangement.

However, comprehensive wavelength-resolved time-correlated single photon counting experiments have definitively resolved this controversy in favor of single excited-state emission [1]. Advanced measurements reveal that the apparent biexponential kinetics arise from dynamic Stokes shifting rather than interconversion between distinct electronic states. The fluorescence maximum red-shifts from approximately 618nm to 630nm over the first 750 picoseconds following excitation, with subsequent monoexponential decay characterized by a 3.90ns lifetime [1].

The key insight resolving this controversy comes from recognition that wavelength-dependent kinetics can arise from spectral evolution of a single excited state rather than from multiple emissive states. As the excited state undergoes solvent reorganization, the emission spectrum shifts to longer wavelengths, creating the appearance of biexponential kinetics when monitored at fixed wavelengths. At shorter emission wavelengths, the kinetics appear to decay rapidly as intensity shifts to longer wavelengths, while at longer wavelengths, a rise component appears as intensity accumulates from the spectral shift [1].

Time-resolved infrared spectroscopy provides additional definitive evidence for single excited-state emission. Ground-state bleach recovery exhibits the same biexponential kinetics as excited-state features, confirming that molecules return directly to the ground state rather than converting between multiple excited states [1]. The absence of new spectral features during the 10-nanosecond observation window rules out intersystem crossing or other photoproduct-generating pathways.

The resolution of the single versus dual emission controversy has clarified the mechanistic basis for Nile Red's environmental sensitivity. The compound achieves its remarkable solvatochromic properties through solvent-dependent stabilization of a single planar intramolecular charge transfer state rather than through switching between different electronic states. This understanding provides a more accurate framework for interpreting Nile Red fluorescence data and for developing applications based on its environmental sensing capabilities [1] [26].

Live-Cell Imaging Protocols

Nile Red is a solvatochromic fluorophore that becomes intensely fluorescent in non-polar environments, enabling real-time visualization of neutral lipids without cell fixation. Standard live-cell workflows stain cultured cells for 20–30 minutes in culture medium containing 0.5–1 µM Nile Red, followed by confocal or wide-field imaging at 488 nm excitation with dual-channel emission capture (≈530 nm for neutral lipids, ≈620 nm for polar phospholipids) [1] [2] [3]. Fluorescence-lifetime imaging further discriminates droplets from organelle membranes; lipid droplets exhibit lifetimes <1.4 ns whereas endoplasmic reticulum membranes show >2.4 ns [2]. Time-lapse microscopy combined with 3-D reconstruction (z-stacks every 0.5 µm) allows tracking of droplet biogenesis, fusion and lipophagic turnover within minutes [4].

Table 1. Representative live-cell imaging metrics

| Biological model | Staining time (min) | Fluorescence stabilization time (min) | Droplet diameter detected (µm) | Key quantitative output | Source |

|---|---|---|---|---|---|

| Saccharomyces cerevisiae | 10 | 25 | 0.3–2 | Relative fluorescence units (RFU) linear to gravimetric lipid (R² = 0.97) | 4 |

| THP-1 macrophages | 30 | 20 | 0.5–3 | Lipid droplet count ↑ 3.8-fold after 50 µg mL⁻¹ LDL, 4 h | 69 |

| HeLa cells (FLIM) | 30 | 30 | 0.2–1 | Lifetime shift 0.9 ns between droplets and ER | 5 |

Flow Cytometry Implementation

The original description of Nile Red demonstrated dual-channel flow cytofluorometry, exploiting its yellow-gold (530 nm) and red (>590 nm) emissions [5] [6] [7]. Modern digital cytometers quantify droplet load in ≥10 000 cells s⁻¹ with coefficient of variation <7%. Semi-automated platforms (Nile Red Quantifier) combine confocal stack acquisition and MATLAB-based segmentation to deliver droplet number, volume and total neutral-lipid signal per cell with r = 0.92 versus manual counts [4] [8].

Table 2. Flow-cytometric endpoints in human monocytes

| Experimental condition | Mean fluorescence intensity (yellow channel) | Lipid-positive cells (%) | Neutral-lipid volume per cell (µm³) | Source |

|---|---|---|---|---|

| Fasting state | 1.0 ± 0.2 (baseline) | 18 ± 4 | 0.8 ± 0.1 | 13 |

| Post-prandial (4 h) | 1.6 ± 0.3 | 41 ± 6 | 1.9 ± 0.3 | 13 |

| Familial hypercholesterolaemia | 2.1 ± 0.4 | 55 ± 5 | 2.5 ± 0.4 | 67 |

Microplastic Detection and Analysis

Sediment Sample Processing Techniques

Selective Nile Red staining after density separation (saturated zinc chloride, ρ = 1.6 g cm⁻³) renders synthetic polymers fluorescent, allowing inexpensive screening prior to Fourier-transform infrared confirmation [9] [10]. Recovery efficiencies reach 98% for 100–300 µm polyethylene spiked into marine sand [11]. Automated stereomicroscopy with continuous‐flow cells detects particles down to 18 µm, reducing analyst time to 4–9 s per particle versus 25–40 s manually [12] [13].

Table 3. Performance of Nile Red sediment workflows

| Matrix | Particle size range (µm) | Recovery (%) | Time saving vs. manual | Limitations | Source |

|---|---|---|---|---|---|

| Coastal sand | 100–300 | 98 ± 3 | 4-fold faster | Fluoresces natural waxes | 34 |

| Deep-sea silt | 18–500 | 88 ± 6 | 6-fold faster | Requires zinc chloride | 22 |

| Estuarine mud | 50–1200 | 93 ± 5 | 5-fold faster | Organic debris co-stain | 23 |

Machine Learning-Assisted Particle Classification

High-throughput RGB imaging of Nile Red-tagged filters feeds supervised algorithms that distinguish plastic from natural debris with >95% accuracy and assign polymer classes with ≈88% precision [14] [15] [16]. Recent multispectral systems (FIMAP) employ five excitation wavelengths and 20-dimensional colour vectors, achieving 90% precision for ten polymer types >3 mm and 100% recall for >35 µm fragments [17]. Random-forest models retain >70% identification accuracy for weathered particles retrieved from semi‐controlled surface and abyssal incubations, underlining robustness for environmental monitoring [16].

Table 4. Machine-learning performance metrics

| Model | Detection accuracy (%) | Polymer identification accuracy (%) | Lowest validated particle size (µm) | Source |

|---|---|---|---|---|

| Decision tree | 96 | 78 | 50 | 23 |

| Random forest | 95.8 | 88.1 | 50 | 26 |

| Random forest (weathered) | 77 | 72 | 10 | 32 |

| Multispectral nearest-neighbour | 90 | 90 | 3140 | 29 |

Myelin Membrane Integrity Assessment

Prelesion Biochemical Change Detection

Spectral confocal microscopy of Nile Red exploits its polarity sensitivity to quantify myelin dielectric constant before histological damage becomes apparent. In a cuprizone mouse model, a red-shift in emission exposed elevated polarity within two days of diet initiation—three weeks before demyelination [18] [19]. The emission ratio change corresponded to a calculated dielectric constant increase of ≈1.8 units, implicating early loss of non-polar lipids [20].

Multiple Sclerosis Research Applications

Application to human post-mortem multiple sclerosis tissue revealed widespread, histologically “normal” white matter with altered polarity gradients extending from periventricular zones into parenchyma [20] [21]. Spectral shifts identified intact-looking myelin with increased capacitance potential, suggesting compromised conduction. Quantitative mapping differentiated central nervous system regions (higher polarity) from peripheral nervous system myelin (lower polarity), with emission-ratio differences up to 0.35 ± 0.04 units [22] [23].

Table 5. Key Nile Red spectroscopy findings in myelin research

| Specimen | Pathological stage | Emission ratio shift (ΔNRER) | Inferred dielectric constant change | Functional implication | Source |

|---|---|---|---|---|---|

| Mouse corpus callosum, day 2 cuprizone | Pre-demyelination | +0.18 ± 0.03 | +1.8 | Early lipid loss | 42 |

| Mouse optic nerve vs. sciatic nerve | Normal | +0.22 ± 0.02 (optic > sciatic) | +2.1 | Regional conduction tuning | 41 |

| Human multiple sclerosis NAWM | Chronic disease | +0.26 ± 0.05 | +2.4 | Diffuse sub-clinical injury | 44 |

| Fibroblasts (NPC1) imaged with STED | Inherited dysmyelination | Lifetime ↑ 0.12 ns | Qualitative polarity ↑ | Membrane packing defect | 14 |

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

MeSH Pharmacological Classification

Other CAS

Wikipedia

General Manufacturing Information

Dates

2. Gibrán S Alemán-Nava, et al. How to use Nile Red, a selective fluorescent stain for microalgal neutral lipids. J Microbiol Methods. 2016 Sep;128:74-79.

3. Wilber Escorcia, et al. Quantification of Lipid Abundance and Evaluation of Lipid Distribution in Caenorhabditis elegans by Nile Red and Oil Red O Staining. J Vis Exp. 2018 Mar 5;(133):57352.

4. Elizabeth C Pino, et al. Biochemical and high throughput microscopic assessment of fat mass in Caenorhabditis elegans. J Vis Exp. 2013 Mar 30;(73):50180.